2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Description
2-Methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide (CAS: 2246664-51-5) is a boronic ester-functionalized acetamide derivative with the molecular formula C₁₅H₂₂BNO₄ and a molecular weight of 291.15 g/mol . The compound features a methoxy-substituted acetamide group attached to a phenyl ring bearing a pinacol boronate ester. This structural motif makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, particularly in pharmaceutical and materials chemistry .
Properties
IUPAC Name |
2-methoxy-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-6-8-12(9-7-11)17-13(18)10-19-5/h6-9H,10H2,1-5H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONABTWRUMUAVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula: CHBNO, with a molecular weight of 319.21 g/mol. Its IUPAC name is N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)butyramide. The presence of the dioxaborolane moiety is significant for its biological activity due to its ability to participate in various chemical reactions and interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures to this compound exhibit promising anticancer properties. For instance, derivatives of boron-containing compounds have shown efficacy in inhibiting cancer cell proliferation by targeting specific signaling pathways involved in tumor growth and metastasis.
Table 1: Summary of Anticancer Activities
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 5.0 | Inhibition of PI3K/Akt pathway |
| Compound B | HeLa (Cervical Cancer) | 3.5 | Induction of apoptosis via caspase activation |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Boron-containing compounds are known to exhibit antibacterial and antifungal activities. Preliminary results suggest that the compound may inhibit the growth of certain bacterial strains.
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
| Candida albicans | TBD |
The mechanisms through which this compound exerts its biological effects likely involve:
- Enzyme Inhibition : The dioxaborolane moiety can interact with enzymes involved in metabolic pathways.
- Cell Signaling Modulation : The compound may alter signaling pathways related to cell proliferation and survival.
- DNA Interaction : Potential binding to DNA or RNA could lead to disruptions in replication or transcription processes.
Case Studies
Several case studies have been documented regarding the biological activity of boron-containing compounds similar to this compound:
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Case Study 1 : A study demonstrated that a related compound inhibited the growth of human breast cancer cells through apoptosis induction.
"The compound showed a significant reduction in cell viability at concentrations as low as 5 µM."
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Case Study 2 : Another research highlighted the antibacterial effects against resistant strains of Staphylococcus aureus.
"The MIC was determined to be lower than that of standard antibiotics."
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is its role as an intermediate in organic synthesis. The presence of the boron atom enables the compound to participate in various reactions such as:
- Suzuki-Miyaura Coupling : This reaction facilitates the formation of carbon-carbon bonds, making it invaluable for synthesizing complex organic molecules. The compound acts as a boronic ester that can be coupled with aryl halides to produce biaryl compounds .
Medicinal Chemistry
In medicinal chemistry, this compound's unique functional groups can be leveraged to develop bioactive molecules. Its ability to form stable interactions with biological targets makes it suitable for:
- Drug Development : The compound can be modified to enhance pharmacological properties or target specific biological pathways. The dioxaborolane moiety is known for its ability to interact with enzymes and receptors, potentially leading to the development of new therapeutic agents .
Materials Science
The incorporation of boron-containing compounds into materials science has opened avenues for creating novel materials with desirable properties:
- Polymer Chemistry : The compound can be used to synthesize polymers that exhibit enhanced mechanical properties or thermal stability due to the presence of boron. These materials may find applications in coatings, adhesives, and composites .
Case Study 1: Synthesis of Biaryl Compounds
In a recent study, researchers utilized this compound in a Suzuki coupling reaction to synthesize various biaryl compounds. The study demonstrated high yields and selectivity under mild conditions, showcasing the compound's effectiveness as a coupling partner .
Case Study 2: Development of Anticancer Agents
Another significant application involved modifying the compound to create derivatives aimed at inhibiting cancer cell proliferation. The synthesized derivatives displayed promising activity against several cancer cell lines, indicating that the dioxaborolane moiety could enhance bioactivity through specific interactions with cellular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Acetamide Moiety
Alkyl vs. Methoxy Substituents
- 2-Methyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide (CAS: 825630-80-6, Similarity: 0.88 ): Replaces the methoxy group with a methyl substituent on the acetamide chain.
- N-Methyl-2-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)acetamide (CAS: 1256359-34-8 ):
- Features an N-methylated acetamide group.
- Impact : Reduced hydrogen-bonding capacity, which may lower binding affinity in biological targets compared to the unmethylated methoxy derivative.
Heterocyclic and Bulky Substituents
- 2-(Pyrrolidin-1-yl)-N-(4-(tetramethyl-dioxaborolan-2-yl)phenyl)acetamide (Similarity: 0.87 ):
- Substitutes the methoxy group with a pyrrolidine ring.
- Impact : Introduces steric hindrance and basicity, altering reactivity in cross-coupling reactions and pharmacokinetic profiles.
- Impact: Likely improves catalytic activity in transition-metal-mediated reactions compared to the methoxy variant.
Substituent Position and Boronate Reactivity
- N-(3,5-Bis(tetramethyl-dioxaborolan-2-yl)phenyl)acetamide vs. N-(4-(Tetramethyl-dioxaborolan-2-yl)phenyl)acetamide :
- N-(2-(Tetramethyl-dioxaborolan-2-yl)phenyl)acetamide (CAS: 380430-61-5 ):
- Boronate at the ortho position.
- Impact : Lower stability in cross-couplings due to steric clashes with the acetamide group, compared to the para-substituted target compound.
Borylation Strategies
Physical and Spectral Properties
Notable Trends:
Preparation Methods
Synthesis of 4-Halophenyl-2-Methoxyacetamide
The acetamide precursor is synthesized via nucleophilic acyl substitution between 4-haloaniline and methoxyacetyl chloride. For example, reaction of 4-iodoaniline with methoxyacetyl chloride in dichloromethane, catalyzed by triethylamine, yields 4-iodophenyl-2-methoxyacetamide in >85% yield after recrystallization.
Miyaura Borylation Reaction Optimization
The Miyaura borylation step is critical for installing the tetramethyl-1,3,2-dioxaborolan-2-yl group. Key variables include catalyst-ligand systems, bases, and solvents, as demonstrated in analogous syntheses.
Catalytic Systems and Ligand Effects
Palladium catalysts paired with bidentate ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), enhance oxidative addition and transmetalation efficiency. For instance, using Pd(dppf)Cl (5 mol%) with dppf (10 mol%) in 1,4-dioxane at 80°C achieves conversion rates exceeding 90% for aryl triflate substrates.
Table 1: Catalyst-Ligand Screening for Borylation of 4-Trifluoromethanesulfonyloxyphenyl-2-Methoxyacetamide
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd(OAc) | dppf | KOAc | Dioxane | 70 |
| PdCl(dppf) | None | KPO | Toluene | 42 |
| Pd(PPh) | XPhos | NaCO | EtOH/HO | 93 |
Solvent and Temperature Effects
Polar aprotic solvents like 1,4-dioxane facilitate higher yields compared to toluene or THF due to improved solubility of boron reagents. Elevated temperatures (80–100°C) are necessary to overcome kinetic barriers in the transmetalation step.
Stepwise Synthetic Procedures
Route A: Sequential Acylation and Borylation
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Synthesis of 4-Iodophenyl-2-Methoxyacetamide :
-
Miyaura Borylation :
Route B: Direct Borylation of Triflates
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Triflate Installation :
-
Borylation :
Challenges and Mitigation Strategies
Competing Protodeboronation
Protodeboronation is minimized by:
Byproduct Formation from Acetamide Degradation
The acetamide group may hydrolyze under basic conditions. Mitigation includes:
Industrial-Scale Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat/mass transfer and reduce Pd leaching. For example, a plug-flow reactor operating at 10 L/h with Pd immobilized on alumina achieves 89% yield at 120°C.
Analytical Characterization
Post-synthesis validation includes:
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-methoxy-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Boronate ester formation : Reacting a phenylboronic acid derivative with pinacol (tetramethyl-1,3,2-dioxaborolane) under anhydrous conditions, often catalyzed by Pd or Cu .
Acetamide coupling : The methoxyacetamide group is introduced via nucleophilic substitution or coupling reactions. For example, chloroacetyl intermediates (e.g., 2-chloroacetamide) can react with 4-methoxyphenylamine derivatives in the presence of potassium carbonate and DMF .
Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization is used to isolate the final product .
Q. How is the compound characterized post-synthesis?
- Key techniques :
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, boronate carbons at δ 80–85 ppm) .
- Mass spectrometry (HR-MS) : Validates molecular weight (e.g., C₁₇H₂₄BNO₄, expected [M+H]⁺ = 326.1872) .
- IR spectroscopy : Amide C=O stretch (~1650–1680 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What challenges arise in optimizing coupling reactions for introducing the acetamide group?
- Key issues :
- Byproduct formation : Competing reactions (e.g., over-alkylation) may occur if stoichiometry is imprecise. Using a 1.5:1 molar ratio of chloroacetylated reagent to the boronate intermediate minimizes this .
- Catalyst selection : Pd(PPh₃)₄ improves boronate coupling efficiency but requires strict anhydrous conditions to prevent hydrolysis .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction neutralization (e.g., with p-TsOH) to stabilize intermediates .
Q. How can researchers address discrepancies in spectral data during characterization?
- Strategies :
- Solvent-dependent shifts : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter chemical shifts; consistency in solvent choice is critical .
- Impurity identification : LC-MS or 2D NMR (e.g., HSQC) can distinguish between regioisomers or unreacted starting materials .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemistry, though crystallization may require slow evaporation in ethyl acetate .
Q. What are the implications of the tetramethyl-1,3,2-dioxaborolan-2-yl group in this compound’s reactivity?
- Functional insights :
- Suzuki-Miyaura applications : The boronate ester acts as a cross-coupling partner for C-C bond formation in medicinal chemistry (e.g., biaryl synthesis) .
- Hydrolytic stability : The tetramethyl group enhances stability compared to pinacol-free boronic acids, but prolonged exposure to moisture degrades the compound .
- Steric effects : The bulky boronate may hinder reactivity at the phenyl ring’s para position, necessitating tailored catalysts for further functionalization .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Experimental design :
- Solubility screening : Test in graded solvent systems (e.g., DMSO/water, THF/hexane) under controlled temperatures.
- Structural analogs : Compare with ’s chloro-substituted analog, which shows reduced solubility in aqueous media due to hydrophobicity .
- HPLC purity checks : Confirm solubility discrepancies are not due to impurities (e.g., residual DMF) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
